1-(3-bromo-5-chloro-2-methoxyphenyl)-N-methylmethanamine 1-(3-bromo-5-chloro-2-methoxyphenyl)-N-methylmethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18147798
InChI: InChI=1S/C9H11BrClNO/c1-12-5-6-3-7(11)4-8(10)9(6)13-2/h3-4,12H,5H2,1-2H3
SMILES:
Molecular Formula: C9H11BrClNO
Molecular Weight: 264.54 g/mol

1-(3-bromo-5-chloro-2-methoxyphenyl)-N-methylmethanamine

CAS No.:

Cat. No.: VC18147798

Molecular Formula: C9H11BrClNO

Molecular Weight: 264.54 g/mol

* For research use only. Not for human or veterinary use.

1-(3-bromo-5-chloro-2-methoxyphenyl)-N-methylmethanamine -

Specification

Molecular Formula C9H11BrClNO
Molecular Weight 264.54 g/mol
IUPAC Name 1-(3-bromo-5-chloro-2-methoxyphenyl)-N-methylmethanamine
Standard InChI InChI=1S/C9H11BrClNO/c1-12-5-6-3-7(11)4-8(10)9(6)13-2/h3-4,12H,5H2,1-2H3
Standard InChI Key XKVDICIBRKGQNB-UHFFFAOYSA-N
Canonical SMILES CNCC1=C(C(=CC(=C1)Cl)Br)OC

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 1-(3-bromo-5-chloro-2-methoxyphenyl)-N-methylmethanamine, reflects its substitution pattern: a methanamine group (-CH2NHCH3) attached to a phenyl ring substituted with bromine at position 3, chlorine at position 5, and a methoxy group (-OCH3) at position 2. This arrangement creates a sterically hindered environment that influences its reactivity and binding interactions.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC9H11BrClNO
Molecular Weight264.54 g/mol
IUPAC Name1-(3-bromo-5-chloro-2-methoxyphenyl)-N-methylmethanamine
Standard InChIInChI=1S/C9H11BrClNO/c1-12-5-6-3-7(11)4-8(10)9(6)13-2/h3-4,12H,5H2,1-2H3
Standard InChIKeyXKVDICIBRKGQNB-UHFFFAOYSA-N

The presence of electronegative halogens (bromine and chlorine) enhances the compound’s lipophilicity, potentially improving membrane permeability and target engagement. The methoxy group contributes to solubility in polar solvents while moderating electron density across the aromatic system.

Synthesis Methodologies and Reaction Optimization

Key Synthetic Challenges

Research Findings and Future Directions

Current Knowledge Gaps

Despite its promising profile, critical questions remain unresolved:

  • Metabolic Stability: Hepatic clearance pathways and cytochrome P450 interactions.

  • Toxicity Profile: Acute and chronic effects on vital organ systems.

  • Stereochemical Effects: Enantioselective synthesis and chirality-dependent activity.

Emerging Research Priorities

  • Structure-Activity Relationship (SAR) Studies: Systematic variation of halogen positions and amine substituents to optimize potency and selectivity.

  • In Vivo Pharmacokinetics: Bioavailability and blood-brain barrier penetration assessments.

  • Target Deconvolution: High-throughput screening against receptor and enzyme libraries.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator